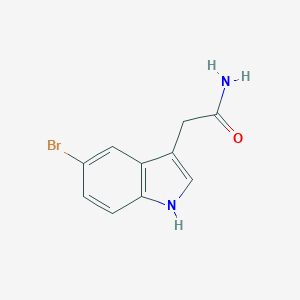

2-(5-bromo-1H-indol-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-7-1-2-9-8(4-7)6(5-13-9)3-10(12)14/h1-2,4-5,13H,3H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPBWLLOGOINDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293264 | |

| Record name | 2-(5-bromo-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196081-79-5 | |

| Record name | 5-Bromo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196081-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-bromo-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(5-bromo-1H-indol-3-yl)acetamide

Abstract: This technical guide provides a comprehensive overview of 2-(5-bromo-1H-indol-3-yl)acetamide, a halogenated indole derivative of significant interest to the fields of medicinal chemistry and drug discovery. The strategic placement of a bromine atom at the C5 position of the indole scaffold, combined with the acetamide functional group at the C3 position, imparts unique physicochemical properties and biological activities. This document details the compound's molecular identity, physicochemical characteristics, a robust synthetic pathway, and its critical role as a modulator of key biological targets, including isoprenylcysteine carboxyl methyltransferase (Icmt) and the CBP/p300 bromodomains. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in the design of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

This compound, also known by synonyms such as 5-Bromoindole-3-acetamide and 5BrIAM, is a derivative of the endogenous metabolite Indole-3-acetamide.[1] The introduction of a bromine atom significantly alters the electronic and lipophilic character of the indole ring, a common modification in medicinal chemistry to enhance binding affinity and metabolic stability.[2]

Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 196081-79-5[1] |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.10 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN2)CC(=O)N |

Physicochemical and Handling Data

The compound typically presents as a white to off-white solid.[1] Due to its potential biological activity and the fact that its toxicological properties have not been exhaustively investigated, it should be handled with appropriate personal protective equipment in a laboratory setting. Data from related bromo-indole compounds suggest it may cause skin, eye, and respiratory irritation.[3]

| Property | Value / Recommendation | Source |

| Physical Form | White to off-white solid | [1] |

| Melting Point | Not experimentally reported; precursor (5-Bromo-1H-indol-3-yl)acetic acid melts at 143-145 °C. | [4] |

| Solubility | Expected to be soluble in DMSO and polar organic solvents like ethanol. | [5] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place under an inert atmosphere. | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process starting from commercially available 5-bromoindole. The first stage involves alkylation at the C3 position to introduce the acetic acid side chain, followed by a standard amidation reaction.

Sources

- 1. 5-BROMOINDOLE-3-ACETAMIDE | 196081-79-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (5-Bromo-1H-indol-3-yl)-acetic acid [oakwoodchemical.com]

- 5. (R)-5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2-(5-bromo-1H-indol-3-yl)acetamide: A Putative Modulator of Epigenetic Reader Domains

CAS Number: 196081-79-5

For: Researchers, scientists, and drug development professionals.

Foreword

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. Within this chemical space, 2-(5-bromo-1H-indol-3-yl)acetamide emerges as a compound of significant interest, particularly in the context of epigenetic regulation. Its structural similarity to known inhibitors of bromodomains, specifically the CBP/p300 family of transcriptional co-activators, positions it as a valuable tool for researchers exploring the therapeutic potential of targeting these epigenetic "readers." This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential biological applications and the methodologies to investigate its activity.

Introduction to this compound

This compound is a derivative of indole-3-acetamide, featuring a bromine atom at the 5-position of the indole ring. This halogen substitution can significantly influence the compound's physicochemical properties and its interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 196081-79-5 | [1], [2] |

| Molecular Formula | C₁₀H₉BrN₂O | [3] |

| Molecular Weight | 253.1 g/mol | [2] |

| Synonyms | 5-Bromoindole-3-acetamide, 5BrIAM, NSC 88146 | [4] |

| Appearance | White to off-white solid (predicted) | [3] |

| Storage | 2-8°C, protect from light | [3] |

Synthesis of this compound

Synthesis of 5-Bromoindole-3-acetic acid

The synthesis of the key intermediate, 5-bromoindole-3-acetic acid, can be achieved from 5-bromoindole.

Caption: Synthetic route to 5-bromoindole-3-acetic acid.

Protocol: Synthesis of 5-Bromoindole-3-acetic acid

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromoindole in a suitable solvent such as dioxane or a mixture of ethanol and water.

-

Addition of Reagents: Add an aqueous solution of glyoxylic acid and a base, such as sodium hydroxide.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Reduction: After the initial reaction is complete, cool the mixture and add a reducing agent, such as sodium borohydride, in portions.

-

Work-up: Once the reduction is complete, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Amidation of 5-Bromoindole-3-acetic acid

The final step involves the conversion of the carboxylic acid to the primary amide. This is a standard amide bond formation reaction.

Caption: Amidation of 5-bromoindole-3-acetic acid.

Protocol: Synthesis of this compound

-

Activation of Carboxylic Acid: To a solution of 5-bromoindole-3-acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., EDC) in the presence of an activator like hydroxybenzotriazole (HOBt). Stir the mixture at room temperature to form the activated intermediate.

-

Amidation: Introduce a source of ammonia, such as ammonium chloride with a non-nucleophilic base (e.g., triethylamine), or a solution of ammonia in an organic solvent, to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its completion by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the acetamide side chain, and the amide protons. The substitution pattern on the indole ring will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for all ten carbon atoms in the molecule, including the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 253.1 g/mol , with the characteristic isotopic pattern for a bromine-containing compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) would be appropriate.

Biological Context: A Potential CBP/p300 Bromodomain Inhibitor

The structural features of this compound suggest its potential as an inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.

The Role of CBP/p300 in Cellular Signaling

CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression. They act as scaffolds, interacting with a multitude of transcription factors, and catalyze the acetylation of histone tails and other proteins. This acetylation is a key epigenetic mark that generally leads to a more open chromatin structure, facilitating gene transcription.

The bromodomain of CBP/p300 is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is critical for the recruitment of CBP/p300 to specific genomic loci, thereby promoting the transcription of target genes involved in cell proliferation, differentiation, and survival. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer.

Caption: Proposed mechanism of action of this compound as a CBP/p300 bromodomain inhibitor.

Therapeutic Rationale for CBP/p300 Inhibition

In many cancers, including certain leukemias and prostate cancer, the transcriptional programs driven by CBP/p300 are hijacked to promote uncontrolled cell growth and survival. By inhibiting the bromodomain of CBP/p300, small molecules can disrupt the interaction with acetylated histones, leading to the downregulation of oncogenic gene expression and subsequent anti-tumor effects.

While specific biological data for this compound is not publicly available, the activity of related indole-based CBP/p300 inhibitors provides a strong rationale for its investigation. For instance, other indole derivatives have been shown to bind to the CBP bromodomain with high affinity and inhibit the proliferation of cancer cell lines.

Table 2: Representative Biological Activity of Indole-Based CBP/p300 Bromodomain Inhibitors

| Compound | Target | Assay | IC₅₀ / Kᵢ | Cell Line | Effect | Reference |

| Compound 32h | CBP | AlphaScreen | 0.037 µM | LNCaP | Inhibition of cell growth | [1] |

| I-CBP112 | CBP/p300 | Temperature Shift | ΔTₘ = 7.8/8.6 °C | MLL-AF9+ AML cells | Reduced colony formation | [2] |

Note: The data in this table is for related compounds and is provided for illustrative purposes. The activity of this compound would need to be experimentally determined.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound as a putative CBP/p300 bromodomain inhibitor, a series of in vitro and cell-based assays can be employed.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line known to be dependent on CBP/p300 activity) and grow to confluency. Treat the cells with this compound at various concentrations or a vehicle control for a defined period.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

-

Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

-

Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (CBP or p300) by Western blotting using a specific antibody.

-

Data Analysis: Quantify the band intensities from the Western blot and plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Histone Acetylation Assay by Western Blot

To determine the functional consequence of CBP/p300 inhibition, the levels of histone acetylation can be measured. Inhibition of CBP/p300 HAT activity or disruption of its bromodomain interaction is expected to decrease the levels of specific histone acetylation marks, such as H3K27ac.

Protocol: Histone Acetylation Assay

-

Cell Treatment: Treat the target cells with varying concentrations of this compound for a specified time.

-

Histone Extraction: Isolate histones from the treated cells using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for an acetylation mark of interest (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. A decrease in the acetylated histone signal relative to the total histone signal indicates inhibition of the pathway.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of modulators of epigenetic reader domains. Its synthesis is achievable through established chemical transformations, and its potential as a CBP/p300 bromodomain inhibitor is supported by the known activities of related indole derivatives. The experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of its biological activity.

Future research should focus on the detailed characterization of its binding affinity and selectivity for the CBP/p300 bromodomains, as well as its efficacy in relevant cellular and in vivo models of cancer. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs of this compound, will be crucial for optimizing its potency and drug-like properties, potentially leading to the development of novel epigenetic therapies.

References

- CRO SPLENDID LAB. 5-Bromoindole-3-acetamide. [Link]

- BioOrganics. 5-Bromoindole-3-acetamide. [Link]

- Yan, C., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]

- Hammitzsch, A., et al. (2015). Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy. Cancer Research, 75(24), 5335-5346. [Link]

Sources

- 1. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

An In-Depth Technical Guide to 2-(5-bromo-1H-indol-3-yl)acetamide

Abstract: This technical guide provides a comprehensive overview of 2-(5-bromo-1H-indol-3-yl)acetamide, a halogenated indole derivative of significant interest in medicinal chemistry and chemical biology. We delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, and discuss methods for its structural and analytical characterization. A core focus of this whitepaper is the exploration of its application as a chemical probe and a scaffold for the development of potent inhibitors targeting the bromodomains of the transcriptional coactivators CBP/p300. This document is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and small molecule inhibitor design.

Core Physicochemical Properties and Structure

This compound is a heterocyclic organic compound featuring an indole core, which is a privileged scaffold in numerous biologically active molecules.[1][2] The presence of a bromine atom at the C-5 position and an acetamide group at the C-3 position defines its chemical reactivity and potential for biological interactions.

1.1. Key Identifiers and Properties

A summary of the key physicochemical data for this compound is presented below. The molecular weight has been calculated from its chemical formula and confirmed against multiple supplier databases.[3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrN₂O | [3][4] |

| Molecular Weight | 253.10 g/mol | [3][4][5] |

| CAS Number | 196081-79-5 | [3][4] |

| Synonyms | 5-Bromoindole-3-acetamide, 5BrIAM, NSC 88146 | [4] |

| Appearance | White to off-white solid | [5] |

| Storage | 2-8°C, protect from light, keep sealed in a dry place | [5][6] |

1.2. Chemical Structure

The two-dimensional structure of the molecule is essential for understanding its steric and electronic properties, which are critical for its interaction with biological targets.

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via a two-step process starting from commercially available 5-bromoindole. The workflow involves the alkylation of 5-bromoindole to form the key intermediate, 5-bromoindole-3-acetic acid, followed by a standard amidation reaction.

2.1. Synthesis Workflow Diagram

The following diagram illustrates the high-level synthetic pathway.

2.2. Step-by-Step Experimental Protocol

This protocol is adapted from standard procedures for indole functionalization and amide bond formation.[5][7]

Part A: Synthesis of 5-Bromoindole-3-acetic acid (Intermediate)

-

Reaction Setup: To a solution of 5-bromoindole (10.0 g, 51.0 mmol) in diethyl ether (200 mL) at 0°C, add a solution of glyoxylic acid monohydrate (5.16 g, 56.1 mmol) in diethyl ether (50 mL) dropwise over 30 minutes.

-

Reaction: Stir the resulting mixture at room temperature for 24 hours. A precipitate will form.

-

Work-up: Filter the precipitate and wash with cold diethyl ether. The crude solid is then suspended in water (100 mL) and heated to 80°C with a 1 M NaOH solution until a clear solution is obtained.

-

Purification: Cool the solution to room temperature and acidify to pH 2 with concentrated HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 5-bromoindole-3-acetic acid.[8][9]

Part B: Synthesis of this compound (Final Product)

-

Reaction Setup: In an inert atmosphere (N₂ or Ar), dissolve 5-bromoindole-3-acetic acid (5.0 g, 19.7 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL).

-

Activation: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (8.2 g, 21.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (7.6 mL, 43.3 mmol) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid. Causality Note: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, ensuring a high yield of the desired amide.

-

Amidation: Add ammonium chloride (NH₄Cl) (2.1 g, 39.4 mmol) to the reaction mixture. Stir at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-water (500 mL). A precipitate will form.

-

Purification: Collect the solid by vacuum filtration. Wash the solid sequentially with water (3 x 50 mL) and cold diethyl ether (2 x 30 mL). Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Structural Elucidation & Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed. While a public peer-reviewed spectrum for this specific molecule is not available, the expected data can be reliably predicted based on its structure and data from close analogs.[5][10]

3.1. Predicted ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of the molecule.[11]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~11.0 ppm (s, 1H): Indole N-H proton. Appears as a broad singlet.

-

δ ~7.7 ppm (d, J ≈ 1.5 Hz, 1H): Aromatic proton at C4.

-

δ ~7.3 ppm (d, J ≈ 8.6 Hz, 1H): Aromatic proton at C7.

-

δ ~7.2 ppm (s, 1H): Aromatic proton at C2.

-

δ ~7.1 ppm (dd, J ≈ 8.6, 1.5 Hz, 1H): Aromatic proton at C6.

-

δ ~7.0 ppm & ~6.8 ppm (br s, 2H): Amide -NH₂ protons. Exchangeable with D₂O.

-

δ ~3.5 ppm (s, 2H): Methylene (-CH₂-) protons adjacent to the indole ring and carbonyl group.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~173 ppm: Carbonyl carbon (C=O) of the acetamide.

-

δ ~135 ppm: Aromatic carbon C7a.

-

δ ~128 ppm: Aromatic carbon C3a.

-

δ ~124-121 ppm: Aromatic carbons C2, C4, and C6.

-

δ ~114-112 ppm: Aromatic carbons C5 (attached to Br) and C7.

-

δ ~108 ppm: Aromatic carbon C3.

-

δ ~32 ppm: Methylene carbon (-CH₂-).

-

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Expected Analysis (ESI+):

-

Molecular Ion Peak [M+H]⁺: m/z ≈ 254.0

-

Isotopic Pattern: A characteristic M and M+2 pattern with approximately 1:1 intensity ratio will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a crucial validation point for the successful bromination of the indole scaffold.

-

Role in Chemical Biology: A Probe for CBP/p300 Bromodomains

The indole scaffold is a cornerstone in medicinal chemistry.[1] this compound, in particular, has been identified as a valuable starting point for developing ligands that target bromodomains, specifically those of the CREB-binding protein (CBP) and p300.[5]

4.1. The CBP/p300 Bromodomain as a Therapeutic Target

CBP and p300 are highly similar transcriptional coactivators that function as histone acetyltransferases (HATs).[4][12] Their bromodomains are specialized protein modules (~110 amino acids) that recognize and bind to acetylated lysine (Kac) residues on histone tails and other proteins.[3][4] This interaction is a critical step in chromatin remodeling and the activation of gene transcription programs.

Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, where they can drive the expression of key oncogenes like c-Myc and androgen receptor (AR) variants.[13][14] Therefore, small molecules that can occupy the Kac-binding pocket of the CBP/p300 bromodomain act as competitive inhibitors, preventing the "reading" of the epigenetic mark and subsequently downregulating target gene expression.[13][15] This makes them a highly attractive therapeutic target.

4.2. Mechanism of Inhibition

Small molecule inhibitors, such as derivatives of this compound, are designed to mimic the acetyl-lysine moiety. They fit into the hydrophobic binding pocket of the bromodomain and form key interactions, typically a hydrogen bond with a conserved asparagine residue, effectively blocking the natural substrate from binding.[3]

Sources

- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]

- 2. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 3. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 196081-79-5|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromoindole-3-acetic acid | 40432-84-6 | B-8550 [biosynth.com]

- 9. chemimpex.com [chemimpex.com]

- 10. A General and Scalable Synthesis of Polysubstituted Indoles [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. elifesciences.org [elifesciences.org]

- 14. cellcentric.com [cellcentric.com]

- 15. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

2-(5-bromo-1H-indol-3-yl)acetamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(5-bromo-1H-indol-3-yl)acetamide

Abstract: this compound is a valuable heterocyclic compound utilized as a key intermediate in the development of various pharmaceutical agents and as a tool in biological research, particularly in studies involving neurological disorders and cellular signaling.[1][2] This guide provides a comprehensive overview of robust and efficient synthetic pathways for its preparation, designed for researchers, medicinal chemists, and professionals in drug development. We will explore two primary synthetic strategies, beginning with a direct amidation approach from a commercially available precursor and contrasting it with a multi-step synthesis from 5-bromoindole. This document emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and explains the causality behind critical experimental choices to ensure reproducibility and scalability.

Introduction and Strategic Overview

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring allows for the fine-tuning of pharmacological properties. This compound, featuring a bromine atom at the C-5 position and an acetamide side chain at the C-3 position, serves as a versatile building block for more complex molecular architectures.[1] The bromine atom provides a handle for further modifications via cross-coupling reactions, while the acetamide group can influence solubility and hydrogen bonding interactions.

This guide details two principal retrosynthetic approaches to this target molecule. The choice between these pathways often depends on the availability of starting materials, scalability requirements, and the specific expertise of the synthetic team.

Pathway I: A direct, single-step conversion of a carboxylic acid precursor, 5-bromoindole-3-acetic acid, to the target amide. This is the preferred route due to its efficiency and simplicity.

Pathway II: A multi-step de novo construction of the side chain starting from 5-bromoindole. This route, while more complex, is fundamental and valuable when the carboxylic acid precursor is unavailable.

Recommended Synthetic Pathway: Amidation of 5-Bromoindole-3-acetic Acid

This pathway represents the most direct and high-yielding approach to the target molecule. It leverages the commercially available precursor, 5-bromoindole-3-acetic acid[3], and employs a standard, reliable amidation reaction.

Principle and Mechanistic Considerations

The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. The direct reaction of a carboxylic acid with ammonia is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4][5] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved through two main strategies:

-

Acyl Chloride Formation: The carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with an ammonia source to form the amide.

-

Use of Coupling Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), activate the carboxylic acid in situ, allowing for direct reaction with an amine or ammonia.

For the synthesis of this compound, the acyl chloride method is robust and cost-effective for scale-up.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis via the acyl chloride intermediate.

Detailed Experimental Protocol

This protocol describes the two-step, one-pot conversion of 5-bromoindole-3-acetic acid to its corresponding primary amide.

Materials and Reagents:

-

5-Bromoindole-3-acetic acid (C₁₀H₈BrNO₂)[3]

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Concentrated Ammonium Hydroxide (NH₄OH, ~28-30% solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole-3-acetic acid (1.0 eq).

-

Solvent Addition: Suspend the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Acyl Chloride Formation: Add a catalytic amount of anhydrous DMF (1-2 drops). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 - 2.0 eq) dropwise via syringe.

-

Causality Insight: Thionyl chloride converts the carboxylic acid to the highly reactive acyl chloride. DMF catalyzes this reaction via the formation of the Vilsmeier reagent, which is the active electrophile. The reaction is exothermic and performed at 0 °C to control the rate and prevent side reactions.

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution and the dissolution of the starting material. A small aliquot can be quenched with methanol and analyzed by TLC or LC-MS to confirm the formation of the methyl ester, indicating complete conversion of the acid.

-

Solvent Removal: Once the formation of the acyl chloride is complete, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and the solvent.

-

Trustworthiness Check: It is crucial to remove all excess SOCl₂ as it would be quenched violently by the aqueous ammonia in the next step. Co-evaporation with an anhydrous solvent like toluene can aid in its removal.

-

-

Amidation: Re-dissolve the crude acyl chloride intermediate in an anhydrous solvent like DCM or THF and cool the solution to 0 °C. Add this solution dropwise to a separate flask containing a vigorously stirred, chilled solution of concentrated ammonium hydroxide (excess, >10 eq).

-

Causality Insight: The highly reactive acyl chloride is quenched by ammonia, the nucleophile, to form the stable amide. The reaction is highly exothermic; adding the acyl chloride solution to the excess, cold ammonia solution helps to dissipate heat and maximize yield.

-

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Dilute the mixture with water and ethyl acetate. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Trustworthiness Check: The NaHCO₃ wash neutralizes any residual HCl, and the brine wash helps to remove water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.

Alternative Pathway: De Novo Side Chain Synthesis from 5-Bromoindole

Synthesis Workflow Diagram

Caption: Multi-step synthesis via a gramine intermediate.

Principle and Mechanistic Considerations

-

Mannich Reaction: 5-Bromoindole undergoes an electrophilic substitution at the electron-rich C-3 position with an Eschenmoser-like salt formed in situ from formaldehyde and dimethylamine. This installs the dimethylaminomethyl group, yielding 5-bromogramine.

-

Cyanide Displacement: The dimethylamino group of gramine is an excellent leaving group upon quaternization. It can be displaced by a cyanide nucleophile to form 5-bromoindole-3-acetonitrile. This reaction extends the carbon chain by one, creating the necessary carbon framework for the acetamide group.

-

Nitrile Hydrolysis: The final step is the partial hydrolysis of the nitrile. This transformation must be carefully controlled. Basic conditions (e.g., using hydrogen peroxide) or acidic conditions can be employed to stop the reaction at the primary amide stage, preventing over-hydrolysis to the carboxylic acid.

Detailed Experimental Protocol (Step 1: Synthesis of 5-Bromogramine)

Materials and Reagents:

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Glacial Acetic Acid

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flask, prepare a solution of dimethylamine (1.2 eq) and formaldehyde (1.2 eq) and cool it in an ice bath.

-

Addition of Indole: In a separate flask, dissolve 5-bromoindole (1.0 eq) in glacial acetic acid. Cool this solution and add it slowly to the chilled formaldehyde/dimethylamine solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Work-up: Pour the reaction mixture onto crushed ice and make it strongly alkaline by the slow addition of a concentrated NaOH solution.

-

Extraction: The product will often precipitate as a solid and can be collected by filtration. Alternatively, it can be extracted with a suitable organic solvent like diethyl ether.

-

Purification: The crude 5-bromogramine can be purified by recrystallization to yield the pure product, which is then used in the subsequent cyanide displacement step.

Data Summary

| Parameter | Pathway I (Amidation) | Pathway II (From 5-Bromoindole) |

| Starting Material | 5-Bromoindole-3-acetic acid | 5-Bromoindole |

| Number of Steps | 1 (from precursor) / 2 (from 5-bromoindole) | 3 |

| Key Reagents | SOCl₂, NH₄OH | CH₂O, HN(CH₃)₂, NaCN, H₂O₂ |

| Overall Yield | High | Moderate |

| Complexity | Low | High |

| Scalability | Excellent | Good, but requires more process control |

| Key Advantage | High efficiency, simplicity | Uses a more basic starting material |

Conclusion

For the synthesis of this compound, the direct amidation of 5-bromoindole-3-acetic acid (Pathway I) is the superior and recommended strategy for researchers and drug development professionals. Its operational simplicity, high efficiency, and ease of scale-up make it the most practical choice, assuming the availability of the starting carboxylic acid. The multi-step synthesis from 5-bromoindole (Pathway II) remains a viable and important alternative, grounded in fundamental indole chemistry, and is valuable for situations where the acetic acid precursor is not accessible or for the synthesis of related analogues.

References

- BenchChem. (2025).

- ResearchGate. (n.d.). The indole-3-acetamide pathway.

- BenchChem. (n.d.). 5-Bromoindole | 10075-50-0. BenchChem.

- Cayman Chemical. (n.d.). Indole-3-acetamide (CAS 879-37-8). Cayman Chemical.

- Manulis, S., Shafrir, H., Epstein, E., Lichter, A., & Barash, I. (1994). Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp. Microbiology (Reading), 140(5), 1045–1050.

- Frontiers. (n.d.).

- MDPI. (n.d.). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI.

- Biosynth. (n.d.). 5-Bromoindole-3-acetic acid | 40432-84-6. Biosynth.

- ChemicalBook. (n.d.). 5-Bromoindole synthesis. ChemicalBook.

- Chem-Impex. (n.d.). 5-Bromoindole-3-acetamide. Chem-Impex.

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.

- J&K Scientific. (n.d.). 5-Bromoindole-3-acetamide | 196081-79-5. J&K Scientific.

- MDPI. (n.d.). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. MDPI.

- ResearchGate. (2015). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(5).

- WIPO Patentscope. (n.d.). 106432040 Environment-friendly synthesis method for medicine intermediate 5-bromoindole.

- Oriental Journal of Chemistry. (n.d.).

- NIH. (2023).

- Erowid. (n.d.). Synthesis of 5-Bromo Indole. Erowid.

- ChemicalBook. (2025). 5-BROMOINDOLE-3-ACETAMIDE | 196081-79-5. ChemicalBook.

- MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.

- Chemguide. (n.d.).

- NIH. (2021).

- International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.

- Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

- NIH. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

- BioOrganics. (n.d.). 5-Bromoindole-3-acetamide. BioOrganics.

- Doron Scientific. (2023). This compound. Doron Scientific.

- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.

- BOC Sciences. (2024).

- YouTube. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube.

Sources

2-(5-bromo-1H-indol-3-yl)acetamide IUPAC name

An In-Depth Technical Guide to 2-(5-bromo-1H-indol-3-yl)acetamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, and the strategic introduction of a bromine atom at the 5-position can substantially enhance biological activity.[1] This document details the molecule's nomenclature, physicochemical properties, a robust and reproducible synthetic protocol with mechanistic insights, and state-of-the-art analytical techniques for its characterization. Furthermore, it explores the compound's primary biological activities, with a particular focus on its role as a small-molecule ligand for CBP/p300 bromodomains, highlighting its therapeutic potential.[2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and utilize this promising molecular entity.

Nomenclature and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section outlines the formal nomenclature and key physicochemical data for this compound.

IUPAC Name and Synonyms

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3][4][5]

It is also commonly known by several synonyms in commercial and research contexts:

Physicochemical Data

The key physicochemical properties are summarized in the table below. These parameters are critical for predicting the compound's behavior in various biological and chemical systems, including solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O | [2][6] |

| Molecular Weight | 253.1 g/mol | [2] |

| Monoisotopic Mass | 251.98982 Da | Calculated |

| XLogP3 | 1.9 | Estimated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| CAS Number | 196081-79-5 | [2][3][6] |

| Appearance | White to off-white solid | [2] |

Synthesis and Mechanism

The synthesis of indole-3-acetamides is a well-established process in organic chemistry. The following protocol is a robust, one-pot method adapted from literature procedures for analogous compounds, utilizing a carbodiimidazole coupling agent for efficient amide bond formation.[7][8][9]

Synthetic Workflow

The synthesis follows a logical progression from the starting material to the final purified product. The workflow ensures high purity and efficient conversion.

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol describes the synthesis on a 1 mmol scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

5-Bromo-1H-indole-3-acetic acid (254 mg, 1 mmol)

-

1,1'-Carbonyldiimidazole (CDI) (178 mg, 1.1 mmol)

-

Pyridine (catalytic amount, ~0.1 mL)

-

Anhydrous Acetonitrile (20 mL)

-

Ammonium Hydroxide (28-30% solution, 5 mL)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for chromatography

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-1H-indole-3-acetic acid (1 mmol).

-

Add anhydrous acetonitrile (20 mL) and pyridine (catalytic). Stir until the starting material is mostly dissolved.

-

Add CDI (1.1 mmol) to the mixture in one portion. The solution may effervesce as CO₂ gas is evolved.

-

Stir the reaction mixture at room temperature for 45-60 minutes. The progress of the activation can be monitored by Thin Layer Chromatography (TLC).

-

After activation is complete, cool the flask in an ice bath and slowly add ammonium hydroxide solution (5 mL).

-

Remove the flask from the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the intermediate.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the remaining residue, add DCM (50 mL) and saturated sodium bicarbonate solution (30 mL). Transfer to a separatory funnel and extract.

-

Separate the layers and wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Mechanism

The reaction proceeds via the formation of a highly reactive N-acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia to form the final amide product.

Caption: Mechanism of CDI-mediated amidation of 5-bromo-1H-indole-3-acetic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Structural Elucidation

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of protons. Expected signals would include aromatic protons on the indole ring (with splitting patterns affected by the bromine substituent), a singlet for the indole N-H, a singlet for the methylene (-CH₂-) group, and two signals for the amide (-NH₂) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Key signals include the carbonyl carbon of the amide (~170 ppm), the methylene carbon, and distinct signals for the eight aromatic carbons of the bromoindole ring.[7]

-

MS (Mass Spectrometry): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7][8] The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Purity Assessment

-

HPLC-UV (High-Performance Liquid Chromatography with UV Detection): This is the gold standard for assessing the purity of small molecules.[10] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or TFA) is typically effective. Purity is determined by integrating the area of the product peak relative to the total peak area at a suitable UV wavelength (e.g., 220 or 280 nm).

-

TLC (Thin Layer Chromatography): A rapid and effective technique for monitoring reaction progress and guiding purification.[8]

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural Confirmation | Correct number of protons with expected chemical shifts and splitting patterns. |

| ¹³C NMR | Carbon Skeleton Confirmation | Correct number of carbon signals, including a characteristic amide carbonyl peak. |

| HRMS | Molecular Formula Verification | Measured mass within 5 ppm of the calculated mass for C₁₀H₉BrN₂O. |

| HPLC-UV | Purity Quantification | Purity ≥95% for most research applications. |

Biological Activity and Therapeutic Potential

The 5-bromoindole scaffold is a key pharmacophore in modern drug discovery, exhibiting a wide range of biological activities.[1]

Primary Application: CBP/p300 Bromodomain Ligand

The most specific reported application of this compound is in the discovery and optimization of small-molecule ligands for the bromodomains of CREB-binding protein (CBP) and p300.[2]

-

Mechanism of Action: Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. CBP and p300 are crucial co-activators that play a central role in regulating gene expression. By inhibiting the bromodomain, small molecules like this compound can disrupt the protein-protein interactions necessary for the transcription of genes involved in cell proliferation and survival. This mechanism is a key therapeutic strategy in oncology and inflammation.

Caption: Inhibition of the CBP/p300 bromodomain interaction by this compound.

Broader Therapeutic Potential

As part of the broader class of halogenated indole acetamides, the compound may possess other activities that warrant investigation:

-

Anticancer: Many indole derivatives exhibit anticancer activity by targeting various pathways, including EGFR tyrosine kinase.[1][11]

-

Antihyperglycemic & Antioxidant: Non-halogenated indole-3-acetamides have shown potential as α-amylase inhibitors and antioxidants.[7][8]

-

Antimicrobial & Antiviral: The indole nucleus is a component of many antimicrobial and antiviral agents.[1]

Conclusion and Future Directions

This compound is a synthetically accessible and versatile compound with significant therapeutic potential, particularly as an epigenetic modulator targeting CBP/p300 bromodomains. Its robust synthesis and clear analytical profile make it an attractive scaffold for further medicinal chemistry efforts.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Modifying the acetamide moiety and exploring alternative substitutions on the indole ring to optimize potency and selectivity.

-

In Vitro and In Vivo Profiling: Comprehensive testing in relevant cancer cell lines and animal models to validate its therapeutic efficacy.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

This technical guide provides a solid foundation for researchers to engage with this promising molecule, from its fundamental synthesis to its application in cutting-edge drug discovery.

References

- Kanwal, et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. [Link]

- Kanwal, et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies.

- Kanwal, et al. (2018). A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole.

- PubChem. (n.d.). 2-(5-bromo-1H-indol-3-yl)-1H-phenanthro(9,10-d)imidazole. PubChem. [Link]

- PubChem. (n.d.). 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide. PubChem. [Link]

- ACS Publications. (1953). A Convenient Synthesis of Indole-3-acetic Acids. Journal of the American Chemical Society. [Link]

- National Center for Biotechnology Information. (2020). Synthesis of 2-(1 H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cyclization Cascade. Journal of Organic Chemistry. [Link]

- BioOrganics. (n.d.). 5-Bromoindole-3-acetamide. BioOrganics. [Link]

- Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

- MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. [Link]

- PubChem. (n.d.). Indole-3-acetamide. PubChem. [Link]

- ResearchGate. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs. [Link]

- Doron Scientific. (n.d.). This compound. Doron Scientific. [Link]

- NIST. (n.d.). 1H-Indole-3-acetamide. NIST WebBook. [Link]

- ResearchGate. (n.d.). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-BROMOINDOLE-3-ACETAMIDE | 196081-79-5 [chemicalbook.com]

- 3. 196081-79-5|this compound|BLD Pharm [bldpharm.com]

- 4. Indole-3-acetamide | C10H10N2O | CID 397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. doronscientific.com [doronscientific.com]

- 6. BioOrganics [bioorganics.biz]

- 7. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buy 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide [smolecule.com]

Mastering Solubility: A Technical Guide to 2-(5-bromo-1H-indol-3-yl)acetamide in DMSO for Drug Discovery Professionals

Abstract

Introduction: The Central Role of DMSO in Early-Stage Drug Discovery

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1][2][3] This broad solvency has established DMSO as the gold standard for preparing high-concentration stock solutions of test compounds for in vitro biological assays.[1][4] Its miscibility with water and cell culture media, coupled with a high boiling point that minimizes evaporation, ensures the accurate delivery of compounds to biological systems.[1]

However, the assumption of universal solubility can be a pitfall. Poor solubility of a compound in DMSO can lead to a cascade of issues, including inaccurate concentration measurements, precipitation in assays, and ultimately, misleading biological data.[5] Therefore, a thorough understanding of a compound's solubility profile in DMSO is not merely a procedural step but a foundational requirement for data integrity.

The compound of interest, 2-(5-bromo-1H-indol-3-yl)acetamide, belongs to the indole-3-acetamide class, a scaffold that has been investigated for various biological activities, including antihyperglycemic and antioxidant effects.[6] The introduction of a bromine atom at the 5-position of the indole ring can significantly influence its physicochemical properties, including solubility. Halogenation is a common strategy in medicinal chemistry to modulate parameters like lipophilicity and metabolic stability, which in turn can impact solubility.[7]

This guide will delve into the critical distinction between kinetic and thermodynamic solubility, provide detailed protocols for their determination, and offer insights into interpreting the resulting data for this compound.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the nuances between kinetic and thermodynamic solubility is crucial for designing relevant experiments and correctly interpreting their outcomes.[8][9][10]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration DMSO stock solution when diluted into an aqueous buffer.[8][11] It is a non-equilibrium measurement that reflects the compound's tendency to precipitate out of a supersaturated solution.[12] Kinetic solubility assays are high-throughput and are typically employed in the early stages of drug discovery for initial screening of large compound libraries.[8][11] The resulting value is often higher than the thermodynamic solubility because the compound may not have had sufficient time to form a stable crystalline precipitate and may exist in a metastable amorphous state.[9][10]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[11][12] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved solute is maximized and constant.[12] Thermodynamic solubility is a more accurate representation of a compound's intrinsic solubility and is critical for lead optimization and formulation development.[8][11]

The choice between measuring kinetic or thermodynamic solubility depends on the stage of the drug discovery process. For initial screening of this compound, a kinetic solubility assessment would be appropriate. For later-stage characterization, a thermodynamic measurement would be essential.

Experimental Determination of Solubility

The following sections provide detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound in DMSO.

Materials and Equipment

Table 1: Materials and Equipment for Solubility Determination

| Item | Description |

| Compound | This compound (solid) |

| Solvent | Anhydrous, high-purity DMSO |

| Aqueous Buffer | Phosphate-buffered saline (PBS), pH 7.4 |

| Instrumentation | Analytical balance, vortex mixer, sonicator, benchtop centrifuge, UV-Vis spectrophotometer or HPLC system, 96-well microplates (UV-transparent for spectrophotometry) |

| Consumables | Sterile microcentrifuge tubes, pipette and tips |

Protocol 1: Kinetic Solubility Assay (Nephelometry or UV-Vis Spectroscopy)

This protocol is designed for a rapid assessment of the solubility of this compound upon dilution from a DMSO stock into an aqueous buffer.

Workflow for Kinetic Solubility Determination

A high-level workflow for determining the kinetic solubility of this compound.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Use a vortex mixer and, if necessary, a sonicator to ensure complete dissolution.[5]

-

-

Serial Dilution:

-

In a 96-well plate, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations.

-

-

Aqueous Dilution and Incubation:

-

To each well containing the DMSO dilutions, add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration that is consistent across all wells and typically below 1% to avoid solvent-induced artifacts in subsequent biological assays.

-

Mix the plate thoroughly.

-

Incubate the plate at room temperature for a specified period, typically 1 to 2 hours, to allow for precipitation.[8]

-

-

Analysis:

-

Nephelometry (Turbidity Measurement): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration at which the light scattering is not significantly different from the buffer-only control.

-

UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at a predetermined wavelength maximum (λmax) for this compound. The concentration in the supernatant is determined using a standard curve. The kinetic solubility is the highest concentration at which the measured concentration in the supernatant matches the nominal concentration.

-

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the "gold standard" for solubility measurement.[13]

Workflow for Thermodynamic Solubility Determination

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. ovid.com [ovid.com]

- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to the Stability and Storage of 2-(5-bromo-1H-indol-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(5-bromo-1H-indol-3-yl)acetamide, a key intermediate in synthetic chemistry and drug discovery. Based on an analysis of its chemical structure and the known reactivity of indole-containing compounds, this document outlines potential degradation pathways and provides a framework for robust stability assessment. Detailed protocols for handling, storage, and forced degradation studies are presented to ensure the integrity and reliability of this compound in research and development settings.

Introduction: The Significance of this compound

This compound is a member of the indole derivative family, a class of compounds renowned for its wide range of biological activities and prevalence in medicinal chemistry.[1][2] The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. The specific functionalization of a bromo group at the 5-position and an acetamide group at the 3-position makes this molecule a versatile building block for the synthesis of more complex bioactive molecules, including potential inhibitors of enzymes like isoprenylcysteine carboxyl methyltransferase and ligands for CBP/p300 bromodomains.[3]

Given its role as a critical starting material or intermediate, ensuring the chemical stability and purity of this compound is paramount. Degradation of this compound can lead to the formation of impurities, which may have unintended pharmacological effects or interfere with downstream synthetic steps, ultimately compromising experimental outcomes and the safety of potential drug candidates. This guide provides the foundational knowledge required to maintain the integrity of this important research chemical.

Chemical Structure and Inherent Stability Considerations

The stability of this compound is intrinsically linked to its molecular structure, which features an indole ring system. The indole nucleus is an aromatic heterocyclic system that is generally stable but possesses reactive sites susceptible to degradation under certain conditions.

Key structural features influencing stability include:

-

The Indole Ring: The pyrrole portion of the indole ring is electron-rich and susceptible to electrophilic attack and oxidation.

-

The N-H Proton: The acidic proton on the indole nitrogen can be abstracted under basic conditions, forming an indolyl anion that can participate in further reactions.

-

The Acetamide Side Chain: The amide functional group is generally stable but can undergo hydrolysis under strong acidic or basic conditions.

-

The Bromo Substituent: The bromine atom at the 5-position is an electron-withdrawing group that can influence the reactivity of the benzene portion of the indole ring.

Based on these features, the primary degradation concerns for this compound are oxidation, hydrolysis, and photodegradation.

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended based on material safety data sheets and general chemical best practices.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[3] | Cool temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, reducing the risk of oxidation. |

| Light | Protect from light.[3][4] | Indole derivatives can be susceptible to photodegradation. |

| Moisture | Store in a dry, well-ventilated place.[4][5][6][7] | The compound is moisture-sensitive, and hydrolysis can occur in the presence of water. |

| Container | Store in a tightly sealed container.[4][5][6][7][8] | Prevents exposure to moisture and atmospheric contaminants. |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5][8]

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5][6][8]

-

Avoid contact with skin and eyes.[5][8] In case of contact, rinse immediately with plenty of water.[5][8]

-

Minimize dust generation and accumulation.[4]

Potential Degradation Pathways

Oxidative Degradation

The electron-rich indole ring is susceptible to oxidation, particularly in the presence of air, light, and trace metals. The initial site of oxidation is often the 3-position, leading to a variety of potential products.

Caption: Potential Oxidative Degradation Pathway.

Hydrolytic Degradation

Under strongly acidic or basic conditions, the acetamide side chain can undergo hydrolysis to yield (5-bromo-1H-indol-3-yl)acetic acid and ammonia. The indole ring itself is generally stable to hydrolysis, but extreme pH conditions should be avoided.

Caption: Potential Hydrolytic Degradation Pathway.

Photodegradation

Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions, often involving radical mechanisms. This can lead to complex mixtures of degradation products, including dimers and oligomers.

Methodologies for Stability Assessment: Forced Degradation Studies

To proactively identify potential degradation products and establish the intrinsic stability of this compound, forced degradation (stress testing) studies are essential.[9][10][11] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[9] The goal is to generate a modest level of degradation (typically 5-20%) to facilitate the identification of degradants and the development of stability-indicating analytical methods.[10]

Experimental Workflow for Forced Degradation

Caption: Forced Degradation Experimental Workflow.

Detailed Protocols for Stress Conditions

The following are generalized protocols that should be optimized for this compound. The extent of degradation should be monitored over time to achieve the target of 5-20%.

Table 2: Forced Degradation Experimental Protocols

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.1 M HCl. 2. Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). 3. Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute with mobile phase to the target concentration for analysis. |

| Base Hydrolysis | 1. To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH. 2. Heat the solution at 60-80°C for a specified time. 3. Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute with mobile phase for analysis. |

| Oxidative Degradation | 1. To 1 mL of a 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide. 2. Keep the solution at room temperature, protected from light, for a specified time. 3. Dilute with mobile phase for analysis. |

| Thermal Degradation | 1. Place a known amount of the solid compound in a vial. 2. Heat in an oven at a temperature below the melting point (e.g., 80°C) for a specified time. 3. Dissolve a known amount of the stressed solid in a suitable solvent and dilute for analysis. |

| Photostability | 1. Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. Analyze the samples, comparing them to a dark control stored under the same conditions. |

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradants.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and drug development. By understanding its chemical nature and potential degradation pathways, researchers can implement appropriate storage and handling procedures to maintain its purity and integrity. The application of forced degradation studies provides a robust framework for assessing the intrinsic stability of the molecule and for developing analytical methods that can ensure its quality over time. Adherence to the principles and protocols outlined in this guide will contribute to the reliability and reproducibility of scientific investigations involving this valuable indole derivative.

References

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminous.

- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

- Material Safety Data Sheet - N1-(4-Methoxyphenethyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide. Cole-Parmer.

- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate.

- 5-Bromoindole-3-acetamide. CRO SPLENDID LAB.

- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research.

- Safety Data Sheet Indole-3-acetamide. Metasci.

- Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. PubMed.

- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.

- This compound. Doron Scientific.

- MSDS of 2-(6-bromo-1H-indol-3-yl)acetamide. Capot Chemical.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

- Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. National Institutes of Health.

- 5-Bromoindole-3-acetamide. BioOrganics.

- Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.

- A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. National Institutes of Health.

- Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science.

- Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI.

- Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway. Frontiers in Microbiology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide [smolecule.com]

- 3. 5-BROMOINDOLE-3-ACETAMIDE | 196081-79-5 [chemicalbook.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. acdlabs.com [acdlabs.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(5-bromo-1H-indol-3-yl)acetamide

Foreword: Charting the Unexplored Territory of a Novel Indole Acetamide

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1] The compound 2-(5-bromo-1H-indol-3-yl)acetamide emerges from this rich lineage, yet its specific mechanism of action remains an uncharted territory. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework to dissect the molecular interactions and cellular consequences of this intriguing molecule. We will navigate the landscape of known indole acetamide bioactivities to construct a logical, evidence-based roadmap for elucidating its core mechanism. This document is not a mere compilation of data but a strategic blueprint for discovery.

The Indole Acetamide Family: A Legacy of Diverse Bioactivity

The indole-3-acetamide framework is a versatile template that has given rise to compounds with a wide array of therapeutic potentials. Understanding this context is paramount to forming rational hypotheses for our target molecule. Structurally similar compounds have demonstrated activities including:

-

Enzyme Inhibition:

-

α-Amylase Inhibition: Certain indole-3-acetamide derivatives have been identified as potent inhibitors of α-amylase, suggesting a potential role in managing hyperglycemia.[1][2]

-

Butyrylcholinesterase Inhibition: The acetamide moiety, in conjunction with the indole core, has been explored for its potential to inhibit butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases.[3]

-

Tubulin Polymerization Inhibition: More complex indole acetamide derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, a validated anti-cancer strategy.[4]

-

-

Receptor Modulation:

-